2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone: is an organic compound with the molecular formula C16H14ClFO2 and a molecular weight of 292.73 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a propiophenone backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-chloro-4-fluorobenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence its solubility and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-4’-fluoro-3-(4-methoxyphenyl)propiophenone
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
- p-Fluoro-β-chloropropiophenone
Uniqueness
2’-Chloro-4’-fluoro-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(18)10-15(14)17/h2-4,6-7,9-10H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOIUBCVWOHDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644243 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-04-7 |
Source
|
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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